molecular formula C19H23N3O2S B11808208 N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11808208
M. Wt: 357.5 g/mol
InChI Key: OFSTWALHPCZHNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents such as toluene and ethyl acetate . The reaction conditions are generally mild and metal-free, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and the tosylpyrrolidinyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclopropyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H23N3O2S/c1-14-6-10-16(11-7-14)25(23,24)22-13-3-5-18(22)17-4-2-12-20-19(17)21-15-8-9-15/h2,4,6-7,10-12,15,18H,3,5,8-9,13H2,1H3,(H,20,21)

InChI Key

OFSTWALHPCZHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CC4

Origin of Product

United States

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